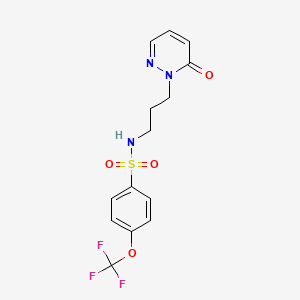

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote tumor growth and survival. BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide induces apoptosis and inhibits cell proliferation in B-cell malignancies.

Biochemical and Physiological Effects:

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In a study published in Blood, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide was shown to induce apoptosis and inhibit cell proliferation in CLL and NHL cells, with no significant toxicity to normal B-cells or T-cells. N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to enhance the anti-tumor activity of other anti-cancer agents such as venetoclax and rituximab, suggesting that it may have a synergistic effect when used in combination with other therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to overcome resistance to other BTK inhibitors such as ibrutinib, making it a potential therapeutic option for patients who have failed previous treatments. However, one limitation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Zukünftige Richtungen

There are several future directions for the development and application of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide. One direction is the optimization of the synthesis method to improve the purity and yield of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide. Another direction is the evaluation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide in clinical trials for the treatment of B-cell malignancies, either as a single agent or in combination with other therapies. Additionally, further research is needed to understand the mechanisms of resistance to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide and to develop strategies to overcome resistance.

Synthesemethoden

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves several steps, including the reaction of 2,6-dichloropyridazine with propylamine to form 3-(6-chloropyridazin-1(6H)-yl)propylamine, which is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to form N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide. The purity and yield of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

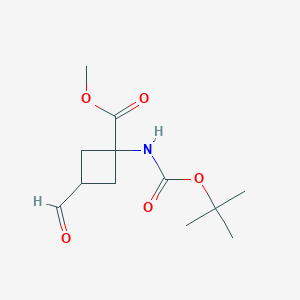

- Die Verbindung kann in der asymmetrischen Synthese eingesetzt werden. Forscher haben eine asymmetrische Ni-katalysierte Kreuz-Elektrophilenkopplungsmethode zur Herstellung von enantiomerenangereicherten Aryl/Vinyl-Alkyl-Carbinolestern berichtet. Dies beinhaltet die Arylierung/Vinylisierung leicht zugänglicher racemischer 1-Chlor-1-alkanolester mit Aryl/Vinyl-Elektrophilen. Die Methode zeigt einen breiten Substratspektrum, einschließlich anspruchsvoller chiraler Allylester. Sie toleriert auch verschiedene funktionelle Gruppen, wie z. B. Alkenyl-, Carbonyl- und freie Hydroxylgruppen, die bei konventionellen Carbonylreduktions- und Additionsverfahren möglicherweise nicht überleben .

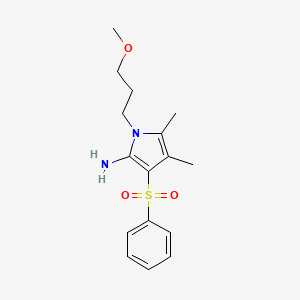

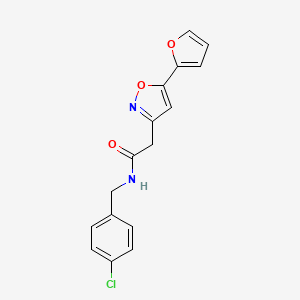

- Forscher, die sich mit der Arzneimittelentwicklung und pharmazeutischen Chemie befassen, könnten diese Verbindung relevant finden. Ihre einzigartige Struktur könnte als Gerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen. Die Untersuchung ihrer Wechselwirkungen mit biologischen Zielstrukturen und potenziellen therapeutischen Wirkungen könnte zur Entdeckung neuer Medikamente führen .

Asymmetrische Synthese von Aryl/Vinyl-Alkyl-Carbinolestern

Anwendungen in der pharmazeutischen Chemie

Eigenschaften

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-11-4-6-12(7-5-11)25(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWRGZBLIFPBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)

![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)